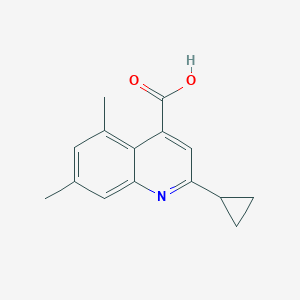

2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid

Description

Chemical Structure and Properties 2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid (CAS: 897558-28-0) is a quinoline derivative with a cyclopropyl group at position 2 and methyl substituents at positions 5 and 7. Its molecular formula is C₁₅H₁₅NO₂, with a molecular weight of 241.29 g/mol and a PubChem CID of 4303637 . Key physical properties include:

- Melting Point: 167.36°C

- Boiling Point: ~425.7°C (predicted at 760 mmHg)

- Density: ~1.3 g/cm³ (predicted)

- Refractive Index: n²⁰D 1.67 (predicted) .

The compound is commercially available as a powdered solid, stored at room temperature, and classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

2-cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-8-5-9(2)14-11(15(17)18)7-12(10-3-4-10)16-13(14)6-8/h5-7,10H,3-4H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYGTQJREKNORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=NC2=C1)C3CC3)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-5,7-dimethylquinoline with a carboxylating agent to introduce the carboxylic acid group at the 4-position of the quinoline ring . The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 4-position.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used.

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. The compound can be synthesized through photoredox-catalyzed processes that utilize carboxylic acids as starting materials. Recent studies have demonstrated the efficiency of these methods in producing functionalized cyclopropanes, which are valuable in drug development and other applications .

Antibacterial Activity

2.1 Mechanism of Action

The quinoline derivatives, including this compound, exhibit significant antibacterial activity against various bacterial strains. This activity is primarily attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial replication. The structural modifications in the quinoline framework enhance their interaction with these targets, improving their potency against both Gram-positive and Gram-negative bacteria .

2.2 Efficacy Against Resistant Strains

Research has indicated that compounds similar to this compound show effectiveness against quinolone-resistant strains of bacteria. For instance, studies have reported that certain derivatives demonstrate excellent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens, making them promising candidates for new antibiotic therapies .

Case Studies

3.1 Antibacterial Evaluation

In a systematic study evaluating the antibacterial properties of various quinoline derivatives, this compound was tested against several strains including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 64 μg/mL against Staphylococcus aureus, demonstrating its potential as an effective antibacterial agent .

3.2 Structure-Activity Relationship (SAR)

The relationship between the chemical structure of quinoline derivatives and their biological activity has been extensively studied. Modifications at specific positions on the quinoline ring can significantly influence the compound's lipophilicity and antibacterial efficacy. For example, longer side chains have been associated with increased activity against certain bacterial strains . Table 1 summarizes key findings from various studies on structure-activity relationships.

| Compound | MIC (μg/mL) | Target Bacteria | Notes |

|---|---|---|---|

| This compound | 64 | Staphylococcus aureus | Effective against MRSA |

| Compound A | 128 | Escherichia coli | Moderate activity compared to standard antibiotics |

| Compound B | >256 | Pseudomonas aeruginosa | Weak inhibition observed |

Broader Applications

Beyond its antibacterial properties, this compound serves as a valuable building block in organic synthesis. Its unique structure allows for further functionalization that can lead to the development of new pharmaceuticals or agrochemicals. The versatility of this compound highlights its importance in both medicinal chemistry and industrial applications.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and commercial features of 2-cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid with its analogs:

*Estimated based on molecular formula C₁₈H₁₃NO₂.

Key Observations :

- Substituent Effects :

- Methyl vs. Halogen : Methyl groups (electron-donating) may enhance solubility compared to electron-withdrawing halogens (e.g., fluorine in SY266952), which could increase lipophilicity and membrane permeability .

- Positional Isomerism : The 5,7-dimethyl isomer (target compound) vs. 6,8-dimethyl analog may exhibit distinct steric and electronic interactions with biological targets due to substituent positioning.

Biological Activity

2-Cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a unique structure characterized by a quinoline ring with cyclopropyl and dimethyl substitutions. This configuration is believed to contribute to its biological activity.

Antibacterial Activity

Research Findings:

Numerous studies have investigated the antibacterial properties of this compound. It has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity Against Various Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 64 μg/mL |

| Escherichia coli | 128 μg/mL | |

| Bacillus subtilis | >256 μg/mL | |

| Pseudomonas aeruginosa | >256 μg/mL | |

| Methicillin-resistant S. aureus | >256 μg/mL |

The compound exhibited the highest activity against Staphylococcus aureus with an MIC of 64 μg/mL, indicating its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Preliminary studies suggest effectiveness against various fungal pathogens, although specific data on MIC values are less comprehensive compared to bacterial studies.

Anti-inflammatory Properties

Mechanism of Action:

The anti-inflammatory effects of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By reducing the production of pro-inflammatory prostaglandins, this compound could serve as a potential anti-inflammatory agent .

Anticancer Potential

Emerging research indicates that this quinoline derivative may possess anticancer properties. Studies have shown that it can induce apoptosis in certain cancer cell lines through mechanisms that involve the modulation of specific signaling pathways. However, further investigation is required to fully elucidate these effects and their clinical implications.

Case Studies and Research Applications

- Antibacterial Evaluation : A study assessed the antibacterial activity of various quinoline derivatives, including this compound. The results highlighted its superior activity against Gram-positive bacteria compared to other derivatives .

- Pharmacokinetics : Research on similar quinolone derivatives indicates favorable pharmacokinetic profiles, suggesting that modifications such as those found in this compound could enhance oral bioavailability and therapeutic efficacy .

- Toxicity Studies : Initial toxicity assessments reveal that this compound exhibits low toxicity levels in animal models, supporting its potential for further development as a safe therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-cyclopropyl-5,7-dimethylquinoline-4-carboxylic acid in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Inspect gloves before use and employ proper removal techniques to prevent contamination .

- Ventilation : Use fume hoods for reactions involving volatile solvents or aerosol generation. Ensure eyewash stations and safety showers are accessible .

- Spill Management : Contain spills with inert absorbents (e.g., dry sand) and avoid environmental release. Clean contaminated surfaces with ethanol or isopropanol .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) and carbonyl carbons (δ ~170 ppm) to verify substituent positions .

- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) to validate purity and rule out byproducts .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and substituent orientation, as demonstrated for analogous quinoline-4-carboxylic acids .

Advanced Research Questions

Q. How can the Doebner reaction be optimized to synthesize this compound derivatives with high yields?

- Methodological Answer :

- Catalyst Selection : Use PdCl₂(PPh₃)₂ or Pd(OAc)₂ for cross-coupling reactions, as shown in quinoline syntheses. Optimize ligand systems (e.g., PCy₃) to enhance regioselectivity .

- Reagent Ratios : Maintain a 1:1.2 molar ratio of aniline derivatives to pyruvic acid to minimize unreacted starting material .

- Temperature Control : Conduct reactions under reflux (e.g., 80–100°C in DMF) to accelerate cyclization while avoiding decomposition .

Q. What strategies address discrepancies in antibacterial activity data for this compound analogs across bacterial strains?

- Methodological Answer :

- Standardized Assays : Use both agar diffusion (zone of inhibition) and broth dilution (MIC) methods to compare activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C-5/C-7) with enhanced lipophilicity and membrane penetration in resistant strains like MRSA .

- Cytotoxicity Screening : Perform MTT assays on mammalian cells to distinguish between intrinsic antibacterial activity and nonspecific toxicity .

Q. How do reaction conditions influence the stability of this compound during storage?

- Methodological Answer :

- Dry Storage : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid group .

- Light Sensitivity : Protect from UV exposure by using amber glassware, as quinoline derivatives are prone to photodegradation .

- Temperature : Maintain storage at –20°C for long-term stability, as room-temperature storage may lead to cyclopropane ring-opening in humid conditions .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly for this compound derivatives reported in literature?

- Methodological Answer :

- Purification Challenges : Byproducts from incomplete cyclization (e.g., open-chain intermediates) may co-elute during column chromatography. Use preparative HPLC for higher resolution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may retain water, reducing cyclopropane stability. Pre-dry solvents over molecular sieves .

- Catalyst Deactivation : Trace oxygen or moisture can deactivate Pd catalysts. Employ Schlenk-line techniques for air-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.